Home > Products > Screening Compounds P15740 > N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide - 921503-00-6

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide

Catalog Number: EVT-2893050
CAS Number: 921503-00-6
Molecular Formula: C16H21N5O2
Molecular Weight: 315.377
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound features a tetrahydropyrimidine ring core substituted with a carboxylate ester, a methyl group, and crucially, a phenyl ring further substituted with a 1H-tetrazol-5-yl group. The research highlights its crystal structure, revealing intramolecular hydrogen bonding and π-π stacking interactions between tetrazole rings of adjacent molecules [].

Compound Description: This compound is characterized by a central methylene group linked to a 1-cyclohexyl-1H-tetrazol-5-yl moiety and a 5-methyl-1,2,3-thiadiazol-4-yl ring. It is further substituted with a 4-nitrobenzenamine group. This compound was synthesized via Ugi four-component condensation reaction (U-4CR) and exhibited antifungal and antiviral activities against the tobacco mosaic virus [].

Relevance: This compound shares a striking structural similarity with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide. Both possess a 1-cyclohexyl-1H-tetrazol-5-yl group linked to a methylene bridge. The key difference lies in the substituents on the central methylene and the aromatic ring. This compound has a 5-methyl-1,2,3-thiadiazol-4-yl group attached to the methylene bridge and a 4-nitrobenzenamine group, while N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide has a 4-methoxybenzamide substituent. These variations highlight how subtle structural changes can potentially alter biological activity.

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (Cilostazol)

Compound Description: Cilostazol is a known phosphodiesterase type 3 (PDE III) inhibitor. Its structure consists of a quinolinone core linked to a 1-cyclohexyl-1H-tetrazol-5-yl moiety through a four-carbon butoxy linker [].

2-(4-ethyl-1-methyl-4,5-dihydro-1H-tetrazol-5-ylidene) indane-1,3-dione

Compound Description: This compound is based on an indane-1,3-dione scaffold with a 4-ethyl-1-methyl-4,5-dihydro-1H-tetrazol-5-ylidene substituent. The research primarily focuses on its synthesis from diethyl phthalate and specific triazoles or tetrazoles [].

Relevance: This compound and N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide both contain a tetrazole ring, albeit with different substitution patterns. The target compound features a fully aromatic 1H-tetrazol-5-yl group with a cyclohexyl substituent, whereas this compound has a 4,5-dihydro-1H-tetrazol-5-ylidene moiety with ethyl and methyl substituents. This comparison emphasizes the importance of substitution patterns on the tetrazole ring in influencing chemical properties and potential biological activity.

(+-)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H- benzimidazole-7-carboxylate (TCV-116)

Compound Description: TCV-116 is a prodrug that is metabolized in vivo to its active form, 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl)]methyl]-1H- benzimidazole-7-carboxylic acid (CV-11974). Both TCV-116 and CV-11974 are potent angiotensin II subtype-1 receptor antagonists, exhibiting sustained antihypertensive effects in various rat models of hypertension [].

Relevance: Although structurally more complex, TCV-116 and its active metabolite CV-11974 share the 1H-tetrazol-5-yl motif present in N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide. In these compounds, the tetrazole is part of a biphenyl system, highlighting its presence in a different chemical environment compared to the target compound. The benzimidazole moiety in TCV-116 further emphasizes the diversity of heterocyclic systems that can be associated with the tetrazole pharmacophore. This difference underscores the versatility of the tetrazole group in drug design and its potential application in various therapeutic areas.

Valsartan [N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine]

Compound Description: Valsartan is a well-known angiotensin II type 1 receptor (AT1R) antagonist widely used in treating hypertension and heart failure. It features a biphenyl group substituted with a 1H-tetrazol-5-yl moiety and a valine residue linked via an amide bond [].

2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxaldehyde

Compound Description: This compound is a key intermediate in the synthesis of losartan, another angiotensin II receptor antagonist used to treat hypertension. It features an imidazole ring substituted with a butyl, chloro, and carboxaldehyde group. Significantly, it also includes a 1H-tetrazol-5-yl group linked via a biphenyl system [].

Relevance: This compound, like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide, contains a 1H-tetrazol-5-yl group. The key difference lies in the core structures and linker. While the target compound utilizes a benzamide linked directly to the tetrazole, this compound incorporates a more complex imidazole-biphenyl system. The research on this compound highlights the importance of the 1H-tetrazol-5-yl group in the context of angiotensin II receptor antagonism and its application in developing antihypertensive drugs.

3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione

Compound Description: This compound features an imidazolidine-2,4-dione ring system substituted with a butyl group, a 4-bromophenyl group, and a 1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl group. The study primarily focuses on its crystal structure, highlighting the dihedral angles between the different ring systems and the presence of a short Br⋯N contact [].

3,5-Bis[(1H-tetrazol-5-yl)methyl]-4H-1,2,4-triazol-4-amine (H2L)

Compound Description: H2L is a ligand that forms a unique waisted barrel-shaped M6L4 cluster with copper sulfate, resembling concave cucurbit[6]uril. This cluster exhibits antimicrobial activity against E. coli and has been studied for its cytotoxicity towards HeLa and L-929 cells [].

Relevance: Unlike N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide, which contains one 1H-tetrazol-5-yl group, H2L possesses two 1H-tetrazol-5-yl moieties linked to a central 4H-1,2,4-triazol-4-amine core. This difference in the number and arrangement of tetrazole groups highlights its ability to act as a bridging ligand, leading to the formation of supramolecular structures with potential biological applications.

Compound Description: This compound belongs to a series of imidazo[5,4-b]pyridine-based angiotensin II receptor antagonists known for their antihypertensive activity [].

Compound Description: CV-11974 is the active metabolite of the prodrug TCV-116, a potent angiotensin II subtype-1 receptor antagonist. This compound has been shown to attenuate the tubuloglomerular feedback response in rats during NO synthase blockade [].

3-Isopropyl-1-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one hemihydrate

Compound Description: This compound features a piperidine ring substituted with an isopropyl group, two phenyl groups, and a complex side chain incorporating a 1-methyl-1H-tetrazol-5-yl moiety linked through a sulfur atom. The research primarily focuses on its crystal structure and intermolecular interactions [].

Compound Description: [14C]SCE-2174 is a novel, radiolabeled cephalosporin antibiotic. The synthesis utilizes a [1-14C]cyclohexanol starting material, and the compound demonstrates potent antibacterial activity. []

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one

Compound Description: This compound, available as a potassium salt, is clinically used as an anti-asthma agent. Its structure features a pyrido[1,2-a]pyrimidine core with a methyl group and a 1H-tetrazol-5-yl substituent [].

2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

Compound Description: This compound serves as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide. It is designed to control undesirable plants in transgenic corn (Zea mays) or soybean (Glycine max) crops that are tolerant to HPPD inhibitor herbicides. The compound is characterized by a benzamide core with chloro, methylsulfanyl, and trifluoromethyl substituents, and a 1-methyl-1H-tetrazol-5-yl group attached to the amide nitrogen [].

1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate

Compound Description: This compound features a dihydrobenzimidazol-2-one ring system substituted with a complex ester group containing a cyclohexyloxycarbonyl moiety and a 2-ethyl-2H-tetrazol-5-yl group linked via a biphenyl system. The study primarily focuses on its crystal structure, highlighting the planar conformation of the dihydrobenzimidazol-2-one ring and the chair conformation of the cyclohexane ring [].

(S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)bi-phenyl-4-ylmethyl]-amine (Valsartan)

Compound Description: Valsartan, mentioned in various forms and salts, is a prominent angiotensin II receptor antagonist used for treating hypertension and heart failure. The papers discuss its different crystalline forms, synthesis methods, and pharmacological properties [, ].

2-n-Butyl-3-[(2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (Irbesartan)

Compound Description: Irbesartan, structurally similar to Valsartan, is another angiotensin II receptor antagonist used in treating hypertension. The paper describes a process for preparing a pure crystalline form of Irbesartan [, ].

Relevance: Irbesartan shares the 1H-tetrazol-5-yl group with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide. As seen with other angiotensin II receptor antagonists, the tetrazole in Irbesartan is attached to a biphenyl system, highlighting the importance of this structural motif in this drug class. ,

(3S,4R)-3-[2-(2-aminothiazol-4-yl)-(Z)-2-(O-substituted oxyimino)acetamido]-4-methyl-1- (1H-tetrazol-5-yl)-2-azetidinones

Compound Description: This series of compounds represents a class of monocyclic β-lactam antibiotics. These compounds were synthesized with varying substituents on the oxyimino moiety to study their impact on antibacterial activity against staphylococci and Gram-negative bacteria, including Pseudomonas aeruginosa [].

[Ag(C15H11N4O2S)]n

Compound Description: This compound is a one-dimensional silver(I) coordination polymer synthesized from silver nitrate and 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid (Hptmba). The structure is characterized by a distorted T-shaped geometry around the silver ion, and the polymer chains are further stabilized by hydrogen bonding and π-π interactions [].

3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone, sodium salt (MDL-427)

Compound Description: MDL-427 is an experimental mediator release inhibitor. The paper focuses on developing a new synthesis route for this compound, which involves an amidine intermediate [].

Relevance: This compound, like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide, possesses a 1H-tetrazol-5-yl group. In this case, it is directly attached to a quinazolinone ring system, further illustrating the diversity of heterocyclic scaffolds that can incorporate the tetrazole moiety for potential therapeutic applications.

7β-[2-Acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic Acids

Compound Description: This series of compounds represents a class of cephalosporin antibiotics possessing a 1-methyl-1H-tetrazol-5-ylthiomethyl group at the 3-position. The research investigates the influence of various N-acyl side chains on their in vitro activity against various bacterial species, including Staphylococcus aureus and Klebsiella pneumoniae [].

Relevance: These compounds share the 1-methyl-1H-tetrazol-5-yl group with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide, although the target compound has a cyclohexyl substituent on the tetrazole nitrogen instead of a methyl group. Moreover, these cephalosporins link the tetrazole moiety through a thiomethyl bridge to the cephalosporin core. This difference in structure and linker highlights the versatility of the 1-methyl-1H-tetrazol-5-yl group in medicinal chemistry and its ability to be incorporated into diverse molecular frameworks for potential therapeutic applications.

Compound Description: Irbesartan is a widely used angiotensin II receptor antagonist for treating cardiovascular diseases like hypertension and heart failure. The paper describes a method for preparing a stable amorphous form of Irbesartan [].

Overview

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide is a compound that belongs to the class of tetrazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in pharmaceuticals. The specific structure of this compound suggests it may exhibit unique properties, potentially making it useful in various scientific and medicinal contexts.

Source

This compound can be synthesized through various chemical reactions involving tetrazole and amide functionalities. The synthesis methods typically involve multicomponent reactions, which allow for the efficient formation of complex molecules from simpler precursors.

Classification

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide can be classified as:

  • Chemical Class: Tetrazole derivatives
  • Functional Groups: Amide, aromatic ether
  • Potential Applications: Medicinal chemistry, drug development
Synthesis Analysis

Methods

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide can be achieved through various methods, including:

  1. Multicomponent Reactions: These reactions combine three or more reactants to form a single product. For instance, a six-component reaction can yield 1,5-disubstituted tetrazoles effectively .
  2. Ugi Reaction: This reaction involves the condensation of an amine, carboxylic acid, isocyanide, and an aldehyde or ketone to form an amide bond, which is crucial for synthesizing this compound .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, purification techniques like flash column chromatography are commonly employed to isolate the desired product from by-products .

Molecular Structure Analysis

Structure

The molecular structure of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide can be represented as follows:

  • Molecular Formula: C15H20N4O2
  • Molecular Weight: Approximately 288.35 g/mol
  • Structural Features:
    • A cyclohexyl group attached to a tetrazole ring.
    • A methoxy group (-OCH3) on a benzene ring.
    • An amide functional group (-CONH-) linking the tetrazole moiety to the aromatic system.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide can participate in several chemical reactions due to its functional groups:

  1. Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The methoxy group may be substituted under certain conditions, allowing for further functionalization.

Technical Details

The reactivity of this compound can be influenced by its environment (e.g., pH, temperature) and the presence of catalysts which may enhance or inhibit specific reactions.

Mechanism of Action

Process

Potential mechanisms may involve:

  • Binding to specific receptors leading to a biological response.
  • Inhibition or activation of enzyme pathways crucial for metabolic processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range typical for similar compounds.

Chemical Properties

  • Solubility: Solubility in organic solvents (e.g., dimethyl sulfoxide) is common; water solubility may vary.
  • Stability: Stability under ambient conditions should be assessed; compounds containing tetrazoles are generally stable but sensitive to light and moisture.

Relevant Data or Analyses

Analytical methods such as High Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are employed to determine purity and identify potential degradation products.

Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting various diseases.
  2. Biological Research: Investigating the role of tetrazole derivatives in biological systems.
  3. Drug Development: Exploring its efficacy and safety profiles in preclinical studies.

This compound exemplifies the versatility of tetrazole derivatives in modern medicinal chemistry, offering pathways for innovative therapeutic solutions.

Properties

CAS Number

921503-00-6

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methoxybenzamide

Molecular Formula

C16H21N5O2

Molecular Weight

315.377

InChI

InChI=1S/C16H21N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22)

InChI Key

YGQJEKJICRZHNP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.